N-(2-aminoethyl)-3-methylbenzamide
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Overview
Description
N-(2-aminoethyl)-3-methylbenzamide: is an organic compound that features a benzamide core with an aminoethyl substituent at the nitrogen atom and a methyl group at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate ester, which then undergoes aminolysis to yield the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the benzene ring, such as halogens or nitro groups.
Scientific Research Applications
Chemistry: N-(2-aminoethyl)-3-methylbenzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It can serve as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its structural features make it a useful tool for probing the activity of certain enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry, where it can be modified to develop new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and coatings. Its functional groups allow for versatile chemical modifications, making it valuable in material science applications.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzamide core provides a rigid scaffold for binding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
- N-(2-aminoethyl)glycine
Uniqueness: N-(2-aminoethyl)-3-methylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both aminoethyl and benzamide functional groups. This combination of features allows for distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-aminoethyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)10(13)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZWITBKVUVDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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